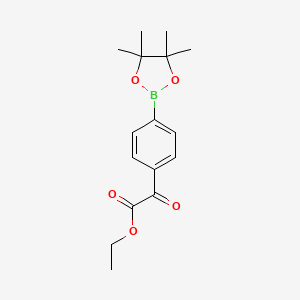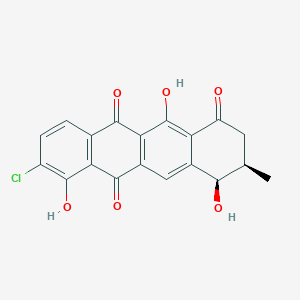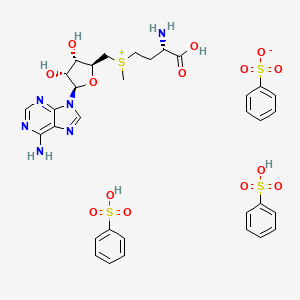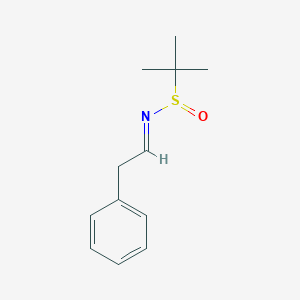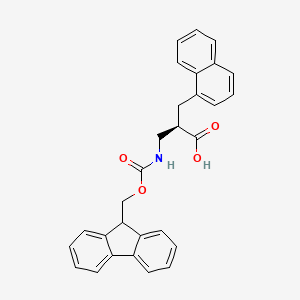
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethanesulfonate groups attached to a naphthyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
The synthesis of 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves multi-step synthetic routesThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Analyse Chemischer Reaktionen
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Cross-Coupling Reactions: The trifluoromethanesulfonate group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
8-Bromo-7-chloro-2-methoxy-[1,5]naphthyridine: This compound has a methoxy group instead of the trifluoromethanesulfonate group, leading to different chemical properties and reactivity.
1,5-Naphthyridine Derivatives: These compounds share the naphthyridine core but have different substituents, resulting in varied biological activities and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H3BrClF3N2O3S |
|---|---|
Molekulargewicht |
391.55 g/mol |
IUPAC-Name |
(8-bromo-7-chloro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H3BrClF3N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H |
InChI-Schlüssel |
KQIOIOFQXYCJJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C(C(=CN=C21)Cl)Br)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)
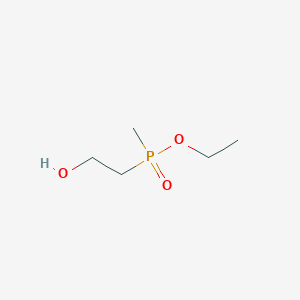


![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)


